molecular formula C7H10BrN3O B13330180 4-bromo-1-(oxolan-3-yl)-1H-pyrazol-3-amine

4-bromo-1-(oxolan-3-yl)-1H-pyrazol-3-amine

Cat. No.: B13330180
M. Wt: 232.08 g/mol
InChI Key: NCDZAWQNCASUBE-UHFFFAOYSA-N
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Description

4-bromo-1-(oxolan-3-yl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C7H9BrN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(oxolan-3-yl)-1H-pyrazol-3-amine typically involves the reaction of 4-bromo-1H-pyrazole with oxirane (ethylene oxide) under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the opening of the oxirane ring and subsequent attachment to the pyrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(oxolan-3-yl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-bromo-1-(oxolan-3-yl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-1-(oxolan-3-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-bromo-1-(oxolan-3-yl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    4-bromo-1-(oxolan-3-yl)-1H-pyrazole: Similar in structure but lacks the amine group.

    1-(oxolan-3-yl)-1H-pyrazol-3-amine: Similar but lacks the bromine atom.

    4-bromo-1H-pyrazol-3-amine: Similar but lacks the oxolan group.

Biological Activity

4-Bromo-1-(oxolan-3-yl)-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structure which includes a bromine atom at the 4th position, an oxolan-3-yl group at the 1st position, and an amine group at the 3rd position of the pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The molecular formula of this compound is C8H10BrN3OC_8H_{10}BrN_3O with a molecular weight of approximately 232.08 g/mol. The presence of functional groups such as bromine and amine significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The bromine atom can participate in nucleophilic substitution reactions, while the amine group can act as a nucleophile in coupling reactions. This dual reactivity allows for the formation of reactive intermediates that may engage in further chemical transformations, potentially leading to therapeutic applications.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives can possess significant antimicrobial properties, making them candidates for developing new antibiotics.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit inflammatory pathways, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.
  • Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties, potentially acting on specific cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis.

Case Studies

Several case studies have explored the biological effects of related pyrazole compounds, providing insights into their therapeutic potential:

  • Case Study on Anticancer Activity :
    • A study evaluated a series of pyrazole derivatives, including compounds similar to this compound, against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting promising anticancer activity.
  • Inflammation Model Studies :
    • Animal models have been used to assess the anti-inflammatory effects of pyrazole compounds. Inhibitory effects on TNF-alpha and IL-6 levels were observed, supporting their potential use in inflammatory diseases.

Research Findings

Recent research has focused on synthesizing new derivatives of this compound to enhance its biological activity. The synthesis typically involves reacting 4-bromo-1H-pyrazole with oxolan-derived amines under basic conditions. Optimizing these reactions can lead to improved yields and purities, facilitating further biological evaluation.

Comparative Table of Biological Activities

CompoundActivity TypeIC50 (µM)Reference
4-Bromo-1-(oxolan-3-yl)-1H-pyrazol-3-amAnticancerTBD
Similar Pyrazole Derivative AAntimicrobialTBD
Similar Pyrazole Derivative BAnti-inflammatoryTBD

Properties

Molecular Formula

C7H10BrN3O

Molecular Weight

232.08 g/mol

IUPAC Name

4-bromo-1-(oxolan-3-yl)pyrazol-3-amine

InChI

InChI=1S/C7H10BrN3O/c8-6-3-11(10-7(6)9)5-1-2-12-4-5/h3,5H,1-2,4H2,(H2,9,10)

InChI Key

NCDZAWQNCASUBE-UHFFFAOYSA-N

Canonical SMILES

C1COCC1N2C=C(C(=N2)N)Br

Origin of Product

United States

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